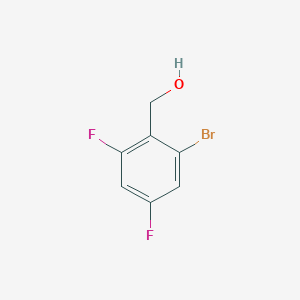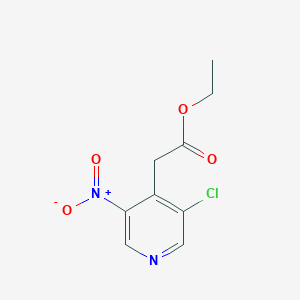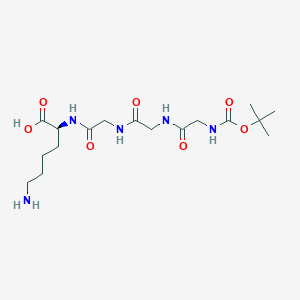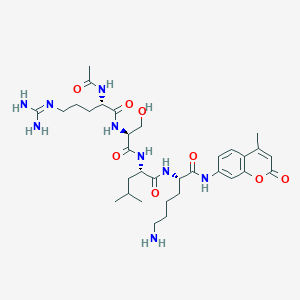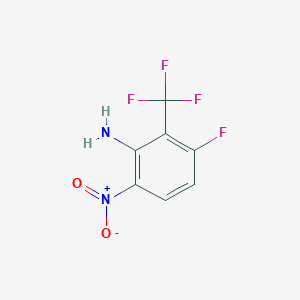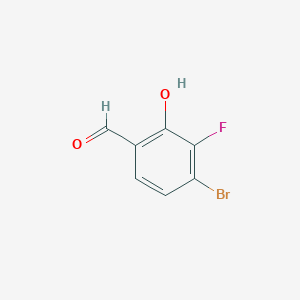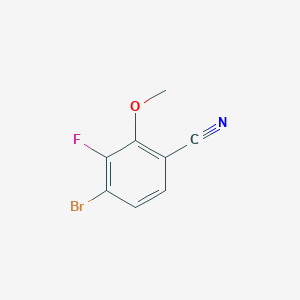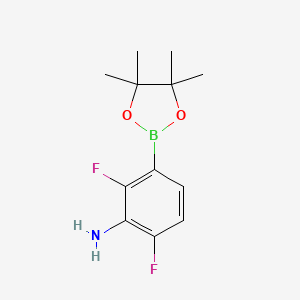![molecular formula C7H3BrClN3 B1529560 6-Bromo-2-chloropyrido[2,3-D]pyrimidine CAS No. 1234616-65-9](/img/structure/B1529560.png)
6-Bromo-2-chloropyrido[2,3-D]pyrimidine
Descripción general
Descripción
6-Bromo-2-chloropyrido[2,3-d]pyrimidine, also known as 6-BCP, is a heterocyclic compound containing a six-membered ring with a bromine and a chlorine atom. It is an important synthetic intermediate used in the synthesis of various biologically active molecules. 6-BCP has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
1. Synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines
- Summary of Application: This compound is used in the synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines, which are key intermediates for the synthesis of biologically active compounds .
- Methods of Application: The synthesis starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is used in the last two steps, which has been found to be a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
- Results: A series of 21 new pyrido[2,3-D]pyrimidine derivatives was prepared in high yields (up to 98%) .
2. Antimicrobial and Antiviral Agents
- Summary of Application: Pyrrolo[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antimicrobial and antiviral activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
- Results: Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .
3. Synthesis of Antidiarrheal Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antidiarrheal activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising antidiarrheal activities .
4. Synthesis of Antioxidant Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antioxidant activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising antioxidant activities .
5. Cytokine and Phosphodiesterase Inhibitors
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising activities as cytokine and phosphodiesterase inhibitors .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising activities as cytokine and phosphodiesterase inhibitors .
6. Anticancer Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising anticancer activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising anticancer activities .
Propiedades
IUPAC Name |
6-bromo-2-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYJDKGLVMTHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloropyrido[2,3-D]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

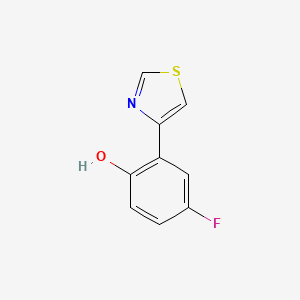
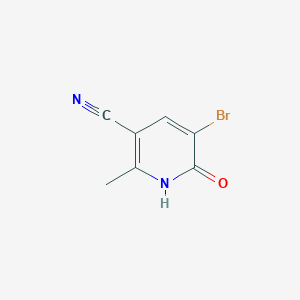
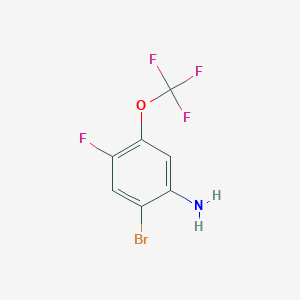
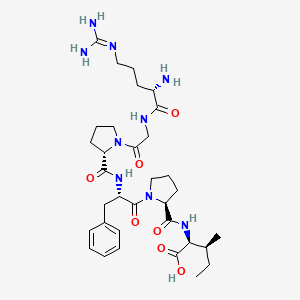
![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)
